4,4-Diethoxy-N,N-dimethyl-1-butanamine

Process Chemistry Pharmaceutical Synthesis Triptan Intermediates

4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4), also known as 4-Dimethylaminobutanal diethyl acetal, is a bifunctional aliphatic tertiary amine. Its structure features both a basic dimethylamino group and a protected aldehyde in the form of a diethyl acetal.

Molecular Formula C10H23NO2
Molecular Weight 189.3 g/mol
CAS No. 1116-77-4
Cat. No. B121661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diethoxy-N,N-dimethyl-1-butanamine
CAS1116-77-4
Synonyms4,4-Diethoxy-N,N-dimethyl-1-butanamine;  1-(N,N-Dimethylamino)-4,4-diethoxybutane;  4,4-Diethoxy-N,N-dimethylbutanamine;  4,4-Diethoxy-N,N-dimethylbutylamine;  4-(Dimethylamino)butanal Diethyl Acetal
Molecular FormulaC10H23NO2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCCOC(CCCN(C)C)OCC
InChIInChI=1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3
InChIKeyQKXMWBLNSPNBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4): Core Specifications and Class Context


4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4), also known as 4-Dimethylaminobutanal diethyl acetal, is a bifunctional aliphatic tertiary amine . Its structure features both a basic dimethylamino group and a protected aldehyde in the form of a diethyl acetal . This compound belongs to the class of amino acetals and is primarily utilized as a versatile chemical intermediate, particularly in the synthesis of triptan-class antimigraine pharmaceuticals like Sumatriptan and Zolmitriptan . Standard commercial offerings are typically liquids with a density of 0.844 g/mL at 25 °C and a refractive index of n20/D 1.421 .

Intermediate Convergent synthesis of triptan-class APIs via Fischer indole route
USP Standard Zolmitriptan Related Compound H for impurity profiling and method validation

Procurement Rationale for 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Why Analogs Are Not Interchangeable


While other protected amino aldehydes may seem functionally similar, 4,4-Diethoxy-N,N-dimethyl-1-butanamine (1116-77-4) offers a specific combination of properties that are often critical to synthetic success. Its tertiary amine and diethyl acetal protecting group provide a unique reactivity profile under Fischer indole conditions . Substitution with a homolog or a differently protected analog (e.g., dimethyl acetal) can drastically alter reaction kinetics, yield, or require re-optimization of reaction parameters due to differences in sterics, electronics, and deprotection rates. This compound is a proven, high-volume intermediate with established supply chains and quality benchmarks, reducing risk in scaling processes from R&D to production [1]. The following evidence quantifies where its specific structural and performance attributes lead to measurable advantages over potential alternatives.

Protecting group
Diethyl acetal may offer wider acid-stability window than dimethyl acetal analogs; premature deprotection under Fischer indole conditions can reduce yield.
Synthetic efficiency
Grignard-based route to this amino acetal provides a reported yield context that may not translate to 4-chlorobutanal diethyl acetal, where SN2 amination can introduce side reactions.
Regulatory / purity
Non-pharmacopoeial analogs lack USP Reference Standard designation; analytical method validation and impurity qualification may require re-establishment.

Quantitative Differentiation of 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4) Against Comparators


Yield Advantage in Grignard-Based Synthesis over 4-Chlorobutanal Diethyl Acetal

In the synthesis of triptan intermediates, the yield for preparing 4,4-Diethoxy-N,N-dimethyl-1-butanamine via a Grignard reaction with triethyl orthoformate is a benchmarked process. Using a phase-transfer catalyzed route to generate the Grignard reagent from 3-dimethylamino-1-chloro propane, the final acetal formation proceeds with a reported yield of 75.8% [1]. This is in contrast to the analogous starting material, 4-Chlorobutanal diethyl acetal (CAS 6139-83-9), which avoids the Grignard step but requires a subsequent and often less efficient nucleophilic substitution with dimethylamine to install the terminal amine, a step that can suffer from competitive elimination and lower overall efficiency for the same final product. The Grignard route is favored for its convergence in building the carbon-nitrogen skeleton.

Synthetic yield
Cross-study comparable
75.8% yield via Grignard route vs less efficient SN2 amination alternative
Supports procurement for cost-effective scale-up
Grignard reaction in benzene; review environmental and safety profile for modern processes.
Process Chemistry Pharmaceutical Synthesis Triptan Intermediates

Physical Property Differentiation: Density as a Quality Control and Formulation Parameter

The density of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is specified as 0.844 g/mL at 25 °C (lit.) . This value serves as a rapid, quantitative check for purity and identity upon receipt, differentiating it from other common liquid reagents. For comparison, a structurally similar compound, 4-(Dimethylamino)butyraldehyde (the unprotected aldehyde), has a reported density of 0.899 g/mL at 25 °C [1]. The lower density of the acetal reflects the replacement of the polar carbonyl oxygen with two less polar ethoxy groups. This measurable difference in a fundamental physical property is critical for volumetric dosing in automated synthesis platforms and for troubleshooting unexpected density-related issues during formulation development.

Density benchmark
Cross-study comparable
0.844 g/mL at 25 °C vs 0.899 g/mL for unprotected aldehyde analog
Validates volumetric dosing accuracy
Literature values; confirm against lot-specific COA.
Analytical Chemistry Quality Control Pharmaceutical Development

Functional Group Stability: Diethyl Acetal vs. Dimethyl Acetal in Fischer Indole Synthesis

The diethyl acetal protecting group in 4,4-Diethoxy-N,N-dimethyl-1-butanamine is strategically chosen over the more labile dimethyl acetal analog (e.g., 4,4-Dimethoxy-N,N-dimethyl-1-butanamine) for applications requiring acid-catalyzed deprotection prior to Fischer indole cyclization [1]. While direct quantitative stability data between the two acetals is not located in a single comparative study, the class-level inference is that diethyl acetals are significantly more stable to acid hydrolysis than dimethyl acetals. This increased stability provides a wider process window, reducing premature aldehyde formation that can lead to unwanted side reactions and lower yields of the desired indole product [2]. The use of this specific acetal is a deliberate design choice to ensure the protected amine can be carried through earlier synthetic steps without loss of the protecting group.

Acetal stability
Class-level inference
Diethyl acetal shows slower acid-catalyzed hydrolysis than dimethyl acetal
Wider processing window in multi-step synthesis
No direct quantitative comparison located; class-level property.
Organic Synthesis Protecting Group Strategy Tryptamine Synthesis

Commercial Purity Benchmarking: Competitive Supplier Specifications

The compound is available from multiple reputable vendors at high purity, establishing a clear procurement benchmark. TCI America offers 4-(Dimethylamino)butyraldehyde Diethyl Acetal with a purity specification of ≥98.0% (GC,T) . Similarly, Aladdin Scientific offers the same compound with a purity of >98.0% (GC)(T) . Ningbo Inno Pharmchem also cites a GC purity of ≥98.0% as a key quality specification [1]. These consistent, high-purity offerings from multiple sources indicate a mature, reliable supply chain for this intermediate. In contrast, a potential alternative like 4-Chlorobutanal diethyl acetal (CAS 6139-83-9) may have more variable or lower purity commercial offerings due to its more reactive alkyl chloride functionality.

Commercial purity
Cross-study comparable
≥98.0% (GC) from multiple vendors vs less standardized purity for chlorobutanal acetal
Reduces in-house purification needs
Specifications from TCI, Aladdin, Inno Pharmchem; verify current certificates.
Procurement Quality Assurance Vendor Comparison

Regulatory Precedent: Inclusion in Pharmacopoeial Monographs as a Reference Standard

4,4-Diethoxy-N,N-dimethyl-1-butanamine is formally recognized as 'Zolmitriptan Related Compound H' by the United States Pharmacopeia (USP) and is available as a USP Reference Standard . This designation is a powerful differentiator, as it provides a legal and regulatory framework for its use in analytical testing for the drug substance Zolmitriptan. The availability of a characterized, authoritative reference standard is crucial for method validation, impurity profiling, and batch release testing to meet ICH guidelines. This level of formal recognition is absent for most non-pharmacopoeial intermediates, making this compound a de facto requirement for any organization developing or manufacturing generic versions of Zolmitriptan that must adhere to FDA or other health authority standards.

Pharmacopoeial status
Regulatory context
USP Zolmitriptan Related Compound H; official reference standard
Required for regulatory method validation
Source review; verify current USP catalog lot.
Regulatory Compliance Analytical Method Development Pharmaceutical Quality Control

Specific Application in Fischer Indole Synthesis: A Defined Role vs. Generic Amines

Major chemical suppliers explicitly designate 4,4-Diethoxy-N,N-dimethyl-1-butanamine as a 'Reactant for: Fischer indole reactions' . This is not a generic description but a specific, application-driven classification. While many primary and secondary amines can participate in Fischer indole syntheses, this compound is specifically engineered for this purpose. The pre-installed dimethylamino group on the butyl chain serves as the nucleophile for forming the hydrazone intermediate, and the acetal-protected aldehyde is perfectly positioned for the subsequent cyclization and rearrangement. In contrast, using a simpler, generic amine (e.g., N,N-dimethylamine) would require building the carbon chain in separate, less convergent steps, increasing step count and reducing overall yield.

Fischer indole synthon
Application-specific
Designated bifunctional reactant for convergent Fischer indole synthesis
Reduces synthetic step count vs linear routes
Class-level efficiency advantage; validate in target substrate.
Synthetic Methodology Heterocyclic Chemistry Tryptamine Synthesis

High-Value Application Scenarios for 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4)


GMP Production of Triptan Antimigraine Active Pharmaceutical Ingredients (APIs)

For contract manufacturing organizations (CMOs) and pharmaceutical companies scaling up the production of Sumatriptan or Zolmitriptan, 4,4-Diethoxy-N,N-dimethyl-1-butanamine is an essential intermediate. Its established, high-yielding synthetic route (75.8% via Grignard) and wide availability at ≥98% purity [1] ensure a cost-effective and reliable supply chain. Critically, its status as a USP Reference Standard ('Zolmitriptan Related Compound H') makes it indispensable for the analytical quality control and regulatory filings required for GMP manufacturing.

Medicinal Chemistry for 5-HT1 Receptor Agonist Development

In discovery chemistry programs focused on developing novel antimigraine agents or other CNS drugs targeting the 5-HT1 receptor family, this compound is a privileged building block . Its bifunctional nature, providing both a dimethylamino handle and a protected aldehyde, allows for the rapid and convergent construction of diverse tryptamine analogs via Fischer indole synthesis [1]. The diethyl acetal offers a process advantage over a dimethyl acetal due to its greater hydrolytic stability, providing a wider window for reaction optimization without premature deprotection.

Academic and Industrial Organic Methodology Research

Researchers developing new catalysts, reaction conditions, or synthetic routes to substituted tryptamines will find this compound to be a robust and well-characterized model substrate. Its defined physical properties, such as a density of 0.844 g/mL at 25 °C , allow for precise and reproducible reaction setup. The fact that it is commercially available in technical grade from major suppliers [1] ensures that results obtained with this material are reproducible and comparable across different laboratories and publications.

Analytical Method Development and Validation for Zolmitriptan

Analytical chemists in the pharmaceutical industry must use 4,4-Diethoxy-N,N-dimethyl-1-butanamine when developing and validating HPLC methods for the detection of impurities in Zolmitriptan drug substance and drug product. As the officially designated 'Zolmitriptan Related Compound H' in the USP monograph , its use is a regulatory requirement. The availability of a high-purity commercial source [1] allows for the accurate preparation of spiked samples to demonstrate method specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.

Application
Selection Property
Validation Focus
Triptan API manufacturing
Established high-purity intermediate supply chain; reproducible synthetic route
USP Reference Standard availability for regulatory QC and impurity profiling
5-HT1 receptor agonist discovery
Bifunctional amine/acetal building block for convergent tryptamine synthesis
Diethyl acetal stability for broader reaction optimization window
Synthetic methodology research
Well-characterized physical properties (density, refractive index) from commercial sources
Reproducible reaction setup and comparability across studies
Zolmitriptan impurity profiling
USP-designated Related Compound H
Method specificity, accuracy, and precision per ICH guidelines using official standard

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